N-{5,6-dimethyl-2-[(2-oxotetrahydrofuran-3-yl)sulfanyl]furo[2,3-d]pyrimidin-4-yl}benzamide
Description
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Properties
IUPAC Name |
N-[5,6-dimethyl-2-(2-oxooxolan-3-yl)sulfanylfuro[2,3-d]pyrimidin-4-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O4S/c1-10-11(2)26-17-14(10)15(20-16(23)12-6-4-3-5-7-12)21-19(22-17)27-13-8-9-25-18(13)24/h3-7,13H,8-9H2,1-2H3,(H,20,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQKZTRDPGOUBBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=NC(=NC(=C12)NC(=O)C3=CC=CC=C3)SC4CCOC4=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{5,6-dimethyl-2-[(2-oxotetrahydrofuran-3-yl)sulfanyl]furo[2,3-d]pyrimidin-4-yl}benzamide (CAS Number: 497082-01-6) is a compound of significant interest due to its potential biological activities. This article explores its synthesis, structural characteristics, and biological effects based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 383.4 g/mol. The compound features a complex structure that includes a furo-pyrimidine core linked to a benzamide moiety and a tetrahydrofuran derivative.
| Property | Value |
|---|---|
| CAS Number | 497082-01-6 |
| Molecular Formula | C₁₉H₁₇N₃O₄S |
| Molecular Weight | 383.4 g/mol |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions including the formation of the furo-pyrimidine structure followed by the introduction of the benzamide group. The process may utilize various reagents and conditions that influence yield and purity.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. For instance, studies have shown that related sulfonamide derivatives demonstrate effective inhibition against various bacterial strains:
- Inhibition Against E. coli : Some derivatives have recorded Minimum Inhibitory Concentrations (MIC) as low as 6.72 mg/mL against Escherichia coli.
- Inhibition Against S. aureus : Compounds showed similar effectiveness against Staphylococcus aureus with MIC values around 6.63 mg/mL.
Anti-inflammatory Activity
The anti-inflammatory potential of related compounds has also been documented. For example, certain benzamides demonstrated significant inhibition of carrageenan-induced rat paw edema, with inhibition rates exceeding 90% at specific concentrations over time.
Antioxidant Activity
Compounds derived from similar structures have shown promising antioxidant activity in vitro, suggesting that this compound may possess similar properties.
Case Studies and Research Findings
-
Study on Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of various benzamides including those structurally related to our compound. The findings indicated that modifications in the substituents significantly influenced the activity against both Gram-positive and Gram-negative bacteria.
Compound MIC (mg/mL) Target Organism Compound 4a 6.67 E. coli Compound 4h 6.63 S. aureus - Anti-inflammatory Effects : In vivo studies on related compounds revealed substantial anti-inflammatory effects in animal models, supporting their potential therapeutic applications in inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
